

Potential interactions of Skf 96365 with other compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Skf 96365

Cat. No.: B1663603

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Technical Support Center: SKF 96365 Interactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of **SKF 96365**, a widely used inhibitor of store-operated Ca^{2+} entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels. Given its complex pharmacological profile, understanding its potential interactions is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SKF 96365**?

A1: **SKF 96365** was initially identified as a blocker of receptor-mediated calcium entry.^[1] It is widely used as an inhibitor of store-operated Ca^{2+} entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels.^{[2][3]} However, it is a non-selective inhibitor and has been shown to affect a variety of other ion channels.

Q2: What are the known off-target effects of **SKF 96365**?

A2: **SKF 96365** has several known off-target effects, which is a critical consideration for experimental design. It can also block:

- Voltage-gated calcium channels: This includes both high-voltage-activated (HVA) and low-voltage-activated (LVA) T-type calcium channels. In fact, it is a potent blocker of T-type calcium channels, with an IC_{50} in the nanomolar range for $hCa_v3.1$.[\[2\]](#)[\[4\]](#)
- Potassium channels: **SKF 96365** has been shown to inhibit several types of potassium channels, including the hERG channel.[\[2\]](#)
- Na^+/Ca^{2+} exchanger (NCX): In some cell types, such as glioblastoma cells, **SKF 96365** can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium.[\[1\]](#)

Q3: What is the recommended working concentration for **SKF 96365**?

A3: The effective concentration of **SKF 96365** can vary significantly depending on the cell type and the specific channel being targeted. The typical range used in research is between 1 μM and 100 μM . For TRPC channel inhibition, concentrations are often in the 10-30 μM range. However, due to its off-target effects at these concentrations, it is crucial to perform dose-response experiments and use appropriate controls.

Q4: How should I prepare and store **SKF 96365** stock solutions?

A4: **SKF 96365** hydrochloride is soluble in water (up to 20 mM with gentle warming) and DMSO (up to 80 mg/mL).[\[2\]](#)

- For aqueous stock solutions: Dissolve in sterile water. These can be stored at $-20^{\circ}C$ for up to 2 months.[\[1\]](#)
- For DMSO stock solutions: Use fresh, high-quality DMSO as moisture can reduce solubility. [\[2\]](#) Aliquot and store at $-20^{\circ}C$ for up to one month or $-80^{\circ}C$ for up to six months.[\[4\]](#)
- Working solutions: Dilute the stock solution in your experimental buffer immediately before use.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Unexpected increase in intracellular calcium	In certain cell types, SKF 96365 can enhance the reverse mode of the $\text{Na}^+/\text{Ca}^{2+}$ exchanger (NCX), leading to Ca^{2+} influx.[1]	1. Test for the presence and activity of NCX in your experimental model. 2. Use a specific NCX inhibitor as a control to see if the effect is blocked. 3. Consider using a lower concentration of SKF 96365.
Observed effects are not consistent with TRPC channel blockade	SKF 96365 is a non-selective inhibitor and may be affecting other ion channels, such as voltage-gated calcium channels or potassium channels, which are present in your cells.[2]	1. Use more specific inhibitors for other potential targets as controls (e.g., verapamil for L-type Ca^{2+} channels, mibefradil for T-type Ca^{2+} channels). 2. Employ genetic knockdown (e.g., siRNA) of your target TRPC channel to confirm its role. 3. Perform electrophysiological studies to directly measure the effect of SKF 96365 on different ion channel currents in your cells.
Variability in results between experiments	1. Inconsistent stock solution preparation or storage. 2. Degradation of the compound. 3. Differences in cell passage number or confluency.	1. Prepare fresh stock solutions regularly and store them properly in aliquots to avoid freeze-thaw cycles. 2. Always prepare working solutions fresh from a stock solution on the day of the experiment. 3. Standardize your cell culture protocols.
No effect observed at expected concentrations	1. The target channel may not be expressed or functional in your cell model. 2. The compound may have	1. Confirm the expression of your target TRPC channel using techniques like RT-PCR or Western blotting. 2. Test the

degraded. 3. The experimental conditions (e.g., pH, presence of certain ions) may be affecting the compound's activity.

activity of your SKF 96365 stock on a positive control cell line known to be sensitive to the compound. 3. Ensure your experimental buffer is at the correct pH and composition.

Quantitative Data Summary

The following table summarizes the reported inhibitory (IC_{50}) and effective (EC_{50}) concentrations of **SKF 96365** for various molecular targets. These values should be used as a guide, and optimal concentrations should be determined empirically for each experimental system.

Target	Reported Value	Cell Type / System	Reference
TRPC Channels (general)	IC_{50} : 5-30 μ M	Various	
Receptor-Mediated Ca^{2+} Entry (Thrombin-stimulated)	IC_{50} : 11.7 μ M	Human Platelets	
Receptor-Mediated Ca^{2+} Entry (ADP-stimulated)	IC_{50} : 8.5 μ M	Human Platelets	
hCa v 3.1 (T-type Ca^{2+} Channel)	IC_{50} : ~560 nM	HEK293 cells	[2] [4]
Na $^{+}$ /Ca $^{2+}$ Exchanger (reverse mode)	EC_{50} : 9.79 μ M	Glioblastoma cells	[1]
hERG K $^{+}$ Channel	Concentration-dependent inhibition	HEK293 cells	[2]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory effect of **SKF 96365** on ion channel currents.

Methodology:

- Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
- Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Note: The specific composition of the internal and external solutions will depend on the ion channel being studied.
- Recording:
 - Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
 - Rupture the membrane to achieve the whole-cell configuration.
 - Apply a voltage protocol appropriate for activating the channel of interest (e.g., a series of depolarizing voltage steps).
 - Record baseline currents in the absence of the drug.
 - Perfuse the cells with the external solution containing the desired concentration of **SKF 96365**.
 - Record currents in the presence of **SKF 96365** until a steady-state block is achieved.
 - Wash out the drug with the control external solution to check for reversibility of the block.
- Data Analysis: Measure the peak current amplitude before, during, and after drug application. Calculate the percentage of inhibition for each concentration to generate a dose-response curve and determine the IC₅₀ value.



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Fig. 1: Experimental workflow for patch clamp analysis of **SKF 96365** inhibition.

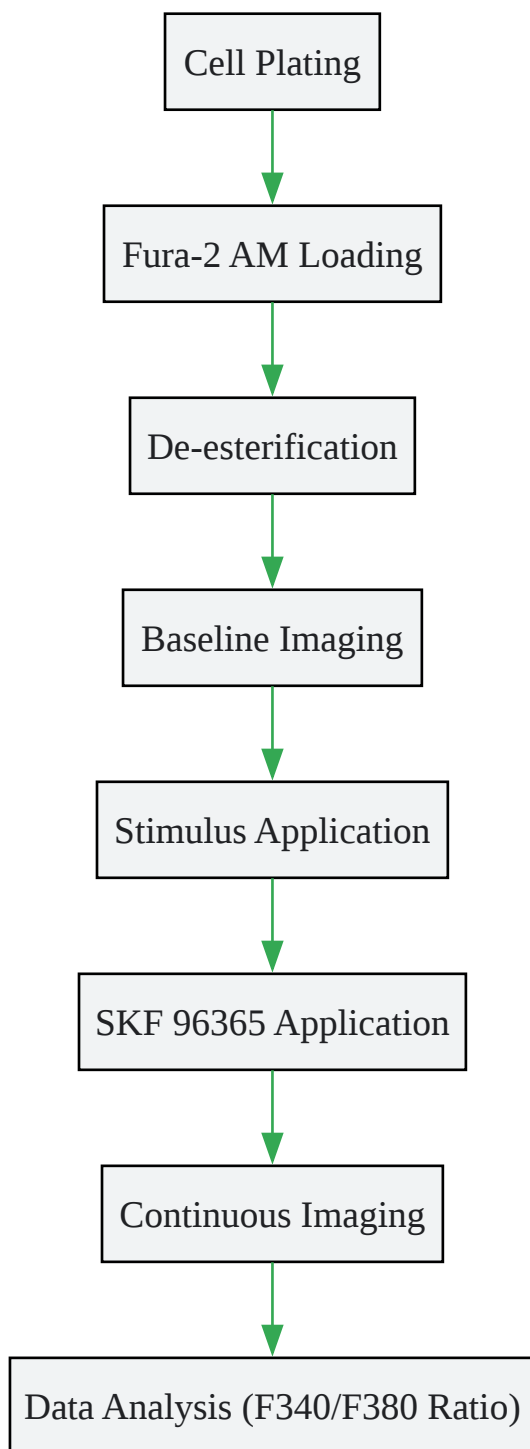
Intracellular Calcium Imaging

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium ($[Ca^{2+}]_i$) in response to **SKF 96365**.

Methodology:

- Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
- Fura-2 AM Loading:
 - Prepare a loading buffer (e.g., HBSS) containing 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127.
 - Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with the loading buffer to remove extracellular dye.
 - Allow cells to de-esterify the dye for at least 30 minutes at room temperature.
- Imaging:
 - Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
 - Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
 - Establish a stable baseline $[Ca^{2+}]_i$ recording.

- Apply the stimulus that induces calcium entry (e.g., a receptor agonist or a store-depleting agent like thapsigargin).
- Add **SKF 96365** at the desired concentration and continue recording to observe its effect on the calcium signal.
- Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration.



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Fig. 2: Workflow for intracellular calcium imaging with **SKF 96365**.

Cell Viability (MTT) Assay

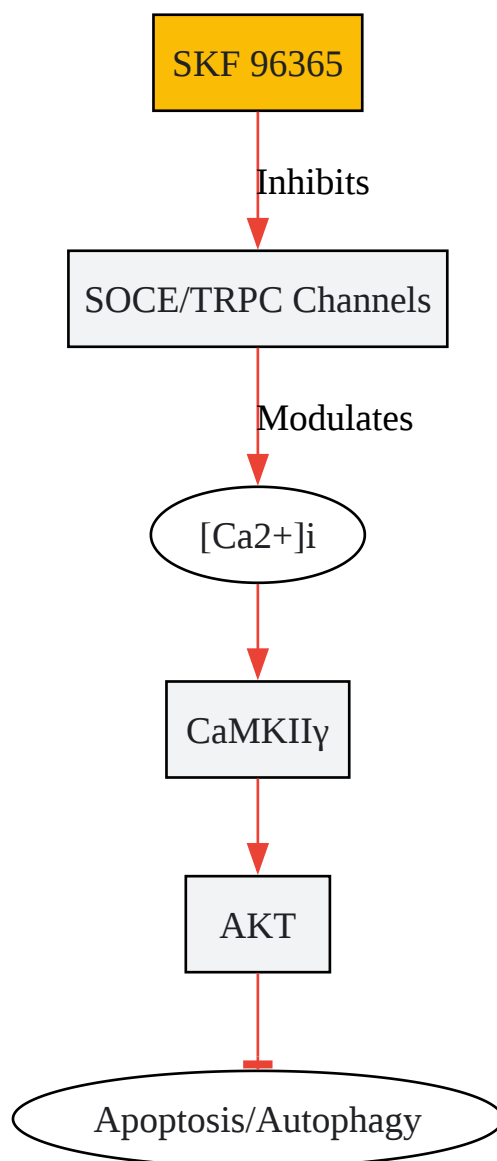
This protocol is for assessing the effect of **SKF 96365** on cell viability and proliferation.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow the cells to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **SKF 96365** in complete cell culture medium.
 - Replace the medium in the wells with the medium containing the different concentrations of **SKF 96365**. Include a vehicle control (e.g., medium with the same concentration of DMSO or water as the highest drug concentration).
 - Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - Prepare a 5 mg/mL solution of MTT in sterile PBS.
 - Add 10 μ L of the MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization and Measurement:
 - Add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
 - Mix gently on an orbital shaker to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance from a blank well. Express the results as a percentage of the vehicle control and plot the data to determine the IC₅₀ for cell viability.

Signaling Pathway Interactions

SKF 96365 has been shown to influence several signaling pathways, primarily due to its modulation of intracellular calcium levels. One notable interaction is with the CaMKII γ /AKT signaling cascade. In some cancer cell lines, **SKF 96365** treatment leads to the inhibition of this pathway, which can subsequently induce apoptosis and autophagy.[2]



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Fig. 3: Simplified diagram of **SKF 96365**'s effect on the CaMKII γ /AKT pathway.

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- To cite this document: BenchChem. [Potential interactions of Skf 96365 with other compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663603#potential-interactions-of-skf-96365-with-other-compounds]

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